2-Methyl-5-(trifluoromethyl)pyrazine

Descripción

Molecular Formula and Weight Analysis

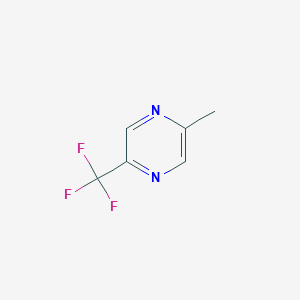

The molecular composition of 2-Methyl-5-(trifluoromethyl)pyrazine establishes its fundamental chemical identity through precise elemental analysis and molecular weight determination. The compound exhibits molecular formula C6H5F3N2, indicating six carbon atoms, five hydrogen atoms, three fluorine atoms, and two nitrogen atoms arranged in a specific heterocyclic configuration. The molecular weight calculation yields 162.11 g/mol, consistent with the combined atomic masses of constituent elements and confirming the proposed molecular structure.

The elemental composition reveals several important structural features that influence the compound's properties and reactivity patterns. The presence of three fluorine atoms concentrated in a single trifluoromethyl group creates significant electronegativity effects that impact both molecular polarity and chemical behavior. The carbon-to-nitrogen ratio of 3:1 reflects the pyrazine core structure with additional carbon substitution, while the relatively low hydrogen content indicates the presence of electron-withdrawing substituents that reduce overall electron density.

Computational chemistry analysis provides additional molecular descriptors that characterize the compound's theoretical properties. The topological polar surface area measures 25.78 Ų, indicating moderate polarity that affects solubility and intermolecular interactions. The calculated logarithmic partition coefficient (LogP) value of 1.80382 suggests favorable lipophilicity characteristics for various applications. The molecule contains two hydrogen bond acceptor sites corresponding to the nitrogen atoms in the pyrazine ring, while exhibiting zero hydrogen bond donor capacity due to the absence of hydroxyl or amino groups.

Propiedades

IUPAC Name |

2-methyl-5-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c1-4-2-11-5(3-10-4)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOKPWSKJRCLQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672324 | |

| Record name | 2-Methyl-5-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186195-51-6 | |

| Record name | 2-Methyl-5-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-5-(TRIFLUOROMETHYL)PYRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Traditional Approach Using Halogenation and Reduction

The classical synthesis of 2-Methyl-5-(trifluoromethyl)pyrazine often begins with heterocyclic precursors such as pyrazine derivatives, which are subjected to halogenation, followed by nucleophilic substitution and reduction steps.

- Halogenation of Pyrazine: Introduction of a halogen atom (chlorine or bromine) at the 5-position of pyrazine, facilitating subsequent substitution reactions.

- Trifluoromethylation: Replacement of the halogen with a trifluoromethyl group, typically using reagents like trifluoromethyl iodide or other electrophilic trifluoromethylating agents.

- Methylation: Alkylation at the 2-position to introduce the methyl group, often via methylation reagents such as methyl iodide or methyl sulfate.

Synthesis from Pyrazine Derivatives

Research indicates that starting from 2,5-dichloropyrazine, selective substitution with trifluoromethyl groups can be achieved through nucleophilic aromatic substitution (SNAr) reactions under basic conditions, followed by methylation.

Note: These steps are often optimized for laboratory scale, with industrial adaptations favoring continuous flow processes to enhance safety and yield.

Environmentally Friendly and Industrial-Scale Methods

Green Synthetic Routes

The patent literature reveals environmentally conscious methods avoiding hazardous oxidants like potassium permanganate. Instead, processes employ methylglyoxal and 2-amino malonamide as raw materials, proceeding through cyclization, hydrolysis, halogenation, and reduction steps.

- Cyclization: Methylglyoxal reacts with 2-amino malonamide in alkaline solutions (preferably sodium hydroxide, 40%) to form intermediates like 3-hydroxy-5-methylpyrazine-2-formamide.

- Hydrolysis: Acid hydrolysis (using sulfuric acid) converts the formamide to the corresponding carboxylic acid.

- Halogenation: The acid reacts with halogenating agents such as thionyl chloride or phosphorus oxychloride to produce halogenated intermediates.

- Reduction: Catalytic hydrogenation over palladium or platinum catalysts yields the target pyrazine derivative.

Specific Industrial Protocols

A representative process involves:

- Preparation of 3-hydroxy-5-methylpyrazine-2-carboxylic acid via hydrolysis at 100°C for 10-12 hours.

- Halogenation: Using thionyl chloride or phosphorus oxychloride, followed by recrystallization to isolate pure halogenated intermediates.

- Catalytic Hydrogenation: Employing hydrogen gas over Pd/C catalysts at 58-62°C and 1.8-2.2 MPa pressure to afford 2-methyl-5-pyrazine formate.

This approach emphasizes high yield, minimal byproducts, and scalability, making it suitable for industrial production.

Modern Trifluoromethylation Techniques

Although primarily focused on trifluoromethoxy derivatives, recent advances include methods for incorporating trifluoromethyl groups into pyrazines:

- Halophilic Alkylation: Using dibromodifluoromethane and silver tetrafluoroborate for halogen exchange.

- Copper or Palladium-Catalyzed Cross-Couplings: Kumada–Corriu, Suzuki, and Sonogashira reactions enable the attachment of trifluoromethyl groups at specific positions.

While these methods are more relevant for trifluoromethoxy derivatives, they demonstrate the versatility of modern synthetic strategies that could be adapted for trifluoromethyl substitution.

Data Summary Table

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-5-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while reduction can produce derivatives with modified functional groups .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

2-Methyl-5-(trifluoromethyl)pyrazine serves as an important building block in the synthesis of more complex organic compounds. Its trifluoromethyl group enhances reactivity, allowing for various substitution and coupling reactions. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Reactivity in Organic Chemistry

The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity of the compound. This makes it suitable for various chemical transformations, including oxidation, reduction, and nucleophilic substitutions .

Biological Research

Antimicrobial Properties

Research has indicated that derivatives of pyrazine compounds, including this compound, may possess antimicrobial properties. These compounds are being studied for their potential to inhibit the growth of various pathogens, making them candidates for new antimicrobial agents .

Pharmaceutical Applications

The compound is also being explored as a pharmaceutical intermediate. Its unique structure may lead to the development of new drugs targeting specific biological pathways or diseases. For example, similar pyrazine derivatives have been linked to treatments for conditions like tuberculosis and HIV .

Agrochemical Development

Herbicidal Activity

this compound has shown promise in agrochemical applications, particularly as a herbicide. Research indicates that it can effectively control key weed species in cereal crops such as wheat, which could enhance agricultural productivity and sustainability .

Material Science

Organic Semiconductors and Photovoltaics

Due to its unique electronic properties, this compound is being investigated for use in organic semiconductors and photovoltaic devices. The presence of the trifluoromethyl group may improve charge transport properties, making it suitable for applications in electronic materials.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-(trifluoromethyl)pyrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Pyrazine Derivatives

Structural and Electronic Comparisons

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-Withdrawing Groups : The -CF₃ group in this compound enhances electron affinity compared to alkyl-substituted analogs, making it suitable for n-type semiconductors .

- Synthetic Utility : Chloro and -CF₃ substituents (e.g., 2-chloro-5-(trifluoromethyl)pyrazine) enable cross-coupling reactions for drug discovery .

- Flavor Applications : Alkyl-substituted pyrazines (e.g., 2-ethyl-6-methylpyrazine) dominate flavor profiles due to volatile methyl/ethyl groups, whereas -CF₃ may reduce volatility .

Physicochemical Properties

Table 2: Calculated and Experimental Properties

| Property | This compound* | 2-Methyl-5-(1-methylethyl)pyrazine | 2-Methyl-5-(3-methylbutyl)pyrazine |

|---|---|---|---|

| logP (octanol/water) | ~2.8 (estimated) | 2.374 (Crippen) | -3.30 (Crippen) |

| Molecular Volume (McVol) | ~140–150 mL/mol (estimated) | 147.96 mL/mol (McGowan) | Not reported |

| Boiling Point | Not reported | Not reported | Not reported |

*Estimations based on substituent contributions: -CF₃ increases lipophilicity compared to alkyl groups.

Notes:

Actividad Biológica

2-Methyl-5-(trifluoromethyl)pyrazine is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry and related fields.

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula is , and it exhibits distinct physicochemical properties that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical for various biochemical pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may interact with specific receptors involved in signaling pathways, leading to altered cellular responses.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of pyrazine derivatives, including this compound. For instance, derivatives with similar structures have shown significant inhibitory effects on cancer cell lines, suggesting that modifications in the pyrazine scaffold can enhance cytotoxicity.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Inhibition of proliferation |

| BPU (related derivative) | MCF-7 | 8.47 ± 0.18 | Inhibition of MMP-2 and MMP-9 |

Case Studies

- In Vitro Studies : A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell growth.

- Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to targets such as matrix metalloproteinases (MMPs), implicating it in pathways related to tumor progression and metastasis.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological evaluations should be conducted to determine the safety profile of this compound before clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Methyl-5-(trifluoromethyl)pyrazine and its derivatives?

- Methodological Answer : The synthesis of substituted pyrazines often involves cross-coupling reactions or ammoniation processes. For example, palladium-catalyzed coupling (e.g., using tetrakis(triphenylphosphine)palladium(0)) with zinc dicyanide in polar aprotic solvents like DMF can introduce cyano groups to the pyrazine core, as demonstrated in the preparation of 5-(2-amino-5-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile . Additionally, ammoniation of carbonyl-containing precursors (e.g., pyruvaldehyde) under controlled conditions can yield methyl-substituted pyrazines via polycondensation reactions .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer : Structural elucidation typically employs a combination of:

- Mass spectrometry (MS) for molecular weight confirmation.

- Nuclear magnetic resonance (NMR) to assign substituent positions (e.g., trifluoromethyl and methyl groups).

- Infrared (IR) spectroscopy to identify functional groups like C-F stretches (~1100–1200 cm⁻¹).

- X-ray crystallography for definitive 3D structure determination, as referenced in NIST data for related pyrazine derivatives .

Q. What computational approaches are suitable for modeling the ground-state electronic structure of pyrazine derivatives?

- Methodological Answer : Ab initio methods, such as configuration interaction (CI) and multiconfiguration time-dependent Hartree (MCTDH), are effective. CI calculations can predict electronic transitions (e.g., n→π* and π→π*) by correlating ground and excited states . For larger systems, MCTDH efficiently handles nuclear motion across all vibrational modes, ensuring accurate potential energy surface (PES) mapping .

Advanced Research Questions

Q. How do non-radiative decay pathways influence the photophysical properties of this compound?

- Methodological Answer : Non-radiative transitions can be studied via pressure-dependent luminescence experiments. For example, fluorescence and phosphorescence yields in pyrazine vapor decrease with increasing pressure due to collisional quenching, following Stern-Volmer kinetics. Direct measurement of decay curves (e.g., using time-resolved spectroscopy) reveals nonexponential behavior, indicating intersystem crossing to triplet states .

Q. What methodologies are employed to analyze charge-transfer processes in surface-enhanced Raman spectroscopy (SERS) studies of pyrazine derivatives?

- Methodological Answer : SERS enhancement is linked to Franck-Condon active vibrations. Ab initio geometry optimizations compare neutral and anionic states to identify modes with large displacement (ΔQ). For this compound, modes 8a, 9a, and 6a are selectively enhanced, reflecting charge transfer from metal surfaces to the molecule .

Q. How can researchers design donor-acceptor materials using thieno[3,4-b]pyrazine-based oligomers?

- Methodological Answer : Stille cross-coupling reactions synthesize oligomers with alternating electron-rich (e.g., thiophene) and electron-deficient (e.g., pyrazine) units. Photophysical and electrochemical profiling (UV-Vis, cyclic voltammetry) correlates conjugation length and substituent effects on bandgap and HOMO-LUMO levels .

Q. What experimental strategies resolve contradictions in reported electronic transition energies for substituted pyrazines?

- Methodological Answer : Discrepancies arise from varying computational models (e.g., neglecting vibrational coupling). A hybrid approach combining CI for electronic states and MCTDH for vibronic coupling reconciles data. Experimental validation via high-resolution absorption/emission spectroscopy (e.g., measuring S₂→S₁ transitions in pyrazine derivatives) further clarifies ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.